2-(Methylthio)thiophene-3-boronic acid
Overview
Description
2-(Methylthio)thiophene-3-boronic acid is an organoboron compound that features a thiophene ring substituted with a methylthio group and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 2-(Methylthio)thiophene-3-boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is preceded by an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)thiophene-3-boronic acid typically involves the borylation of 2-(Methylthio)thiophene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)thiophene-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH).
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(Methylthio)thiophene-3-boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
2-Thiopheneboronic acid: Lacks the methylthio group, making it less sterically hindered and potentially less reactive in certain coupling reactions.
3-Thiopheneboronic acid: Similar structure but with the boronic acid group at a different position, affecting its reactivity and coupling efficiency.
Uniqueness: 2-(Methylthio)thiophene-3-boronic acid is unique due to the presence of the methylthio group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate for synthesizing compounds with specific electronic and steric requirements .
Properties
IUPAC Name |
(2-methylsulfanylthiophen-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S2/c1-9-5-4(6(7)8)2-3-10-5/h2-3,7-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHGPMWXARXDIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)SC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262798 | |
Record name | Boronic acid, B-[2-(methylthio)-3-thienyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-35-0 | |
Record name | Boronic acid, B-[2-(methylthio)-3-thienyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-(methylthio)-3-thienyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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